

An In-depth Technical Guide to the Thermal Properties of N-Acetyl Sulfadiazine

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Compound of Interest

Compound Name: *N-Acetyl Sulfadiazine*

Cat. No.: *B023491*

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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of **N-Acetyl Sulfadiazine** (AcSD), a primary metabolite of the sulfonamide antibiotic, sulfadiazine. A thorough understanding of the melting point and thermal stability of Active Pharmaceutical Ingredients (APIs) and their metabolites is critical for drug development, formulation, and ensuring product quality and stability. This document synthesizes available data, outlines detailed experimental protocols for thermal analysis, and discusses the scientific rationale behind these methodologies.

Introduction: The Significance of N-Acetyl Sulfadiazine in Pharmaceutical Sciences

N-Acetyl Sulfadiazine (AcSD) is the principal metabolite of sulfadiazine, an antibiotic widely used in the treatment of bacterial infections. The acetylation of sulfadiazine in the body modifies its physicochemical properties, including solubility and thermal characteristics. A comprehensive understanding of these properties is paramount for several reasons:

- Drug Development and Formulation: Knowledge of the melting point is crucial for developing stable dosage forms, such as tablets and capsules, as it influences manufacturing processes like milling, granulation, and compression.
- Quality Control: The melting point is a key indicator of purity. Impurities can depress and broaden the melting range, making it a critical parameter in quality control testing.
- Stability and Storage: Understanding the thermal stability of AcSD is essential for determining appropriate storage conditions and predicting its shelf-life.

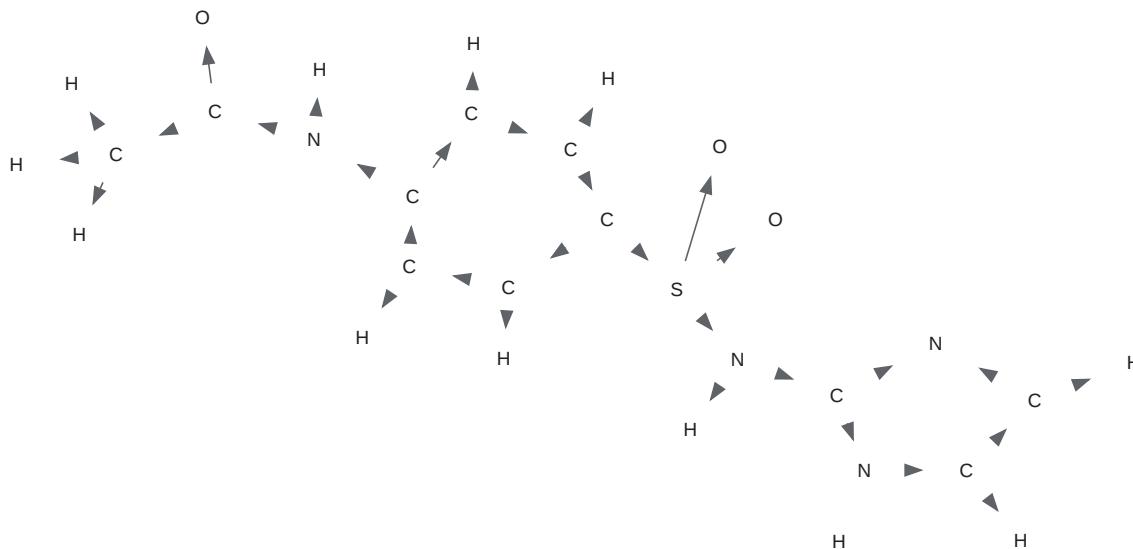
This guide will delve into the melting point and the notable absence of a boiling point for AcSD, providing a robust framework for its thermal characterization.

Physicochemical Properties of N-Acetyl Sulfadiazine

A foundational understanding of the physicochemical properties of **N-Acetyl Sulfadiazine** is essential for interpreting its thermal behavior.

Property	Value	Source(s)
Chemical Name	N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide	[1] [2] [3]
CAS Number	127-74-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₁₂ N ₄ O ₃ S	[1] [2] [3] [4] [5] [6]
Molecular Weight	292.31 g/mol	[1] [2] [3] [4]
Appearance	White to Off-White Solid	[1] [3]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Molecular Structure:



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Caption: 2D Chemical Structure of **N-Acetyl Sulfadiazine**.

Thermal Properties: Melting Point and the Absence of a Boiling Point

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Reported Melting Point:

Multiple sources consistently report the melting point of **N-Acetyl Sulfadiazine** to be in the range of 249-251°C^[1]. This high melting point is indicative of a stable crystalline lattice

structure with significant intermolecular forces.

Boiling Point: A Case of Thermal Decomposition

A boiling point for **N-Acetyl Sulfadiazine** is not reported in the scientific literature. This is characteristic of many complex organic molecules, particularly pharmaceuticals, which tend to decompose at temperatures below their theoretical boiling points. The energy required to overcome the intermolecular forces and transition into the gaseous phase is greater than the energy required to break the intramolecular covalent bonds, leading to thermal decomposition.

Thermogravimetric Analysis (TGA) is the appropriate technique to investigate this behavior, as it measures changes in mass as a function of temperature. A TGA thermogram of AcSD would be expected to show a significant mass loss at temperatures above its melting point, indicating decomposition rather than boiling.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and trustworthiness of thermal property data, standardized and self-validating experimental protocols must be employed.

Determination of Melting Point

The determination of the melting range should be performed in accordance with established pharmacopeial methods, such as the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature[7][8][9][10][11] or the OECD Guideline 102 for the Testing of Chemicals[12][13][14][15][16].

Methodology: Capillary Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered, dry **N-Acetyl Sulfadiazine** is packed into a capillary tube to a height of 2-4 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block and a calibrated temperature probe.
- Heating Rate: The sample is heated at a constant and slow rate, typically 1°C per minute, to ensure thermal equilibrium.

- Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.

Causality Behind Experimental Choices:

- Fine Powder: Ensures uniform heat distribution throughout the sample.
- Slow Heating Rate: Allows for accurate temperature determination at the point of phase transition.
- Calibration: Regular calibration of the apparatus with certified reference standards is crucial for data accuracy and trustworthiness.

Caption: Experimental workflow for melting point determination.

Investigating Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is the primary method for assessing the thermal stability of **N-Acetyl Sulfadiazine**. This technique provides quantitative information about mass changes due to decomposition as a function of temperature[17][18][19][20].

Methodology: Thermogravimetric Analyzer

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of **N-Acetyl Sulfadiazine** is placed in a tared TGA pan.
- Apparatus Setup: The sample is placed in the TGA furnace, which is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
- Temperature Program: The sample is heated at a constant rate (e.g., 10°C per minute) over a specified temperature range (e.g., ambient to 600°C).
- Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
- Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to provide a more complete picture of the thermal events. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic (melting) and exothermic (decomposition) events[21][22][23].

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